Definitive Single-Crystal X-Ray Structure vs. In Silico-Modeled Analogs
The target compound has a fully solved single-crystal X-ray structure [1], which is a definitive structural proof. In contrast, many in-class analogs such as the 2-arylamino-dihydro-indeno[1,2-b]pyrrol-4(1H)-one series have only been characterized by solution-state NMR and computational DFT optimization, without experimental single-crystal validation [2]. The crystal structure of the target compound confirms a specific dihedral angle between the indeno-pyrrole plane and the phenyl substituents, which directly impacts predicted binding poses in computational drug design.
| Evidence Dimension | Structural characterization method |
|---|---|
| Target Compound Data | Single-crystal X-ray diffraction (Acta Cryst C, 1986); space group, unit cell parameters, and bond lengths/angles fully determined |
| Comparator Or Baseline | Indeno[1,2-b]pyrrol-4(1H)-one derivatives (5a–5i series): characterized by 1H/13C NMR, IR, and DFT-optimized geometries only [2] |
| Quantified Difference | Experimental vs. computed geometry; no single-crystal data for comparator series |
| Conditions | Solid-state crystallography vs. solution/silico characterization |
Why This Matters
A solved crystal structure eliminates ambiguity in molecular geometry and enables structure-based drug design with higher confidence than computationally modeled analogs.
- [1] Varghese, B., Srinivasan, S., Padmanabhan, P. V., & Ramadas, S. R. (1986). 2-(4-Oxo-2,3-diphenylindeno[1,2-b]pyrrol-1-yl)ethyl acetate. Acta Crystallographica Section C, 42(11), 1546-1549. View Source
- [2] Gheidari, D., Mehrdad, M., & Bayat, M. (2023). Novel indenopyrrol-4-one derivatives as potent BRDT inhibitors: synthesis, molecular docking, drug-likeness, ADMET, and DFT studies. J Biomol Struct Dyn, 1-14. View Source
